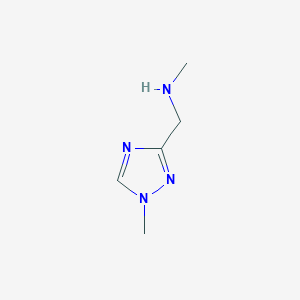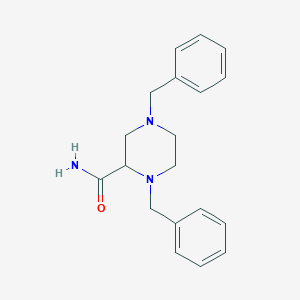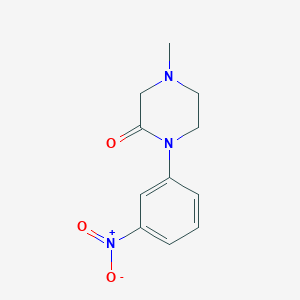![molecular formula C21H23NO5 B8603041 Ethyl 4-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylate](/img/structure/B8603041.png)
Ethyl 4-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylate
Descripción general
Descripción
Ethyl 4-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with methoxyphenyl and methylenedioxyphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylate typically involves multi-step organic reactions. The starting materials often include 4-methoxybenzaldehyde and 3,4-methylenedioxybenzaldehyde, which undergo condensation reactions with suitable amines to form the pyrrolidine ring. The reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and scalable reaction conditions. The purification process might involve techniques such as crystallization, distillation, or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, allowing for further modification of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and pH levels to ensure the desired transformation occurs efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine. Substitution reactions could introduce various functional groups, such as halides, hydroxyl groups, or alkyl chains.
Aplicaciones Científicas De Investigación
Ethyl 4-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which Ethyl 4-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylate exerts its effects involves interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may modulate specific pathways, leading to changes in cellular processes. For example, it could inhibit an enzyme involved in a metabolic pathway, leading to reduced activity of that pathway and subsequent biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-(4-methoxyphenyl)-4-phenylpyrrolidine 3-carboxylate
- Ethyl 2-(4-methoxyphenyl)-4-(3,4-dimethoxyphenyl)-pyrrolidine 3-carboxylate
- Ethyl 2-(4-methoxyphenyl)-4-(3,4-dihydroxyphenyl)-pyrrolidine 3-carboxylate
Uniqueness
Ethyl 4-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylate is unique due to the presence of both methoxyphenyl and methylenedioxyphenyl groups, which can impart distinct chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for research and development.
Propiedades
Fórmula molecular |
C21H23NO5 |
|---|---|
Peso molecular |
369.4 g/mol |
Nombre IUPAC |
ethyl 4-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C21H23NO5/c1-3-25-21(23)19-16(14-6-9-17-18(10-14)27-12-26-17)11-22-20(19)13-4-7-15(24-2)8-5-13/h4-10,16,19-20,22H,3,11-12H2,1-2H3 |
Clave InChI |
SUCOGDSEXBRYSF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1C(CNC1C2=CC=C(C=C2)OC)C3=CC4=C(C=C3)OCO4 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
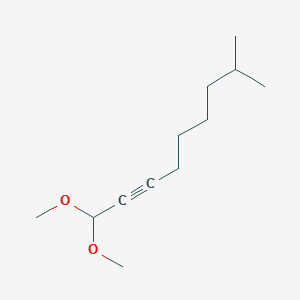
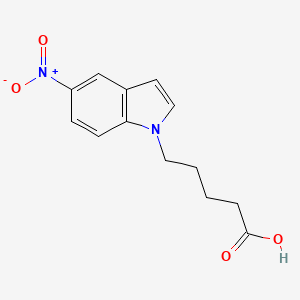
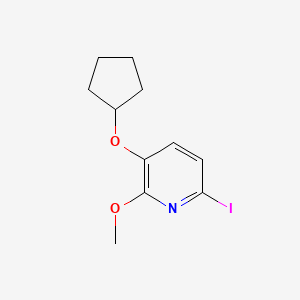
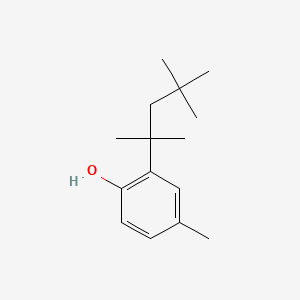
![[2-(1H-indol-7-yloxy)-ethyl]-dimethyl-amine](/img/structure/B8602996.png)
![2-methyl-5-[[(2S)-oxiran-2-yl]methoxy]-1,3-benzothiazole](/img/structure/B8603001.png)
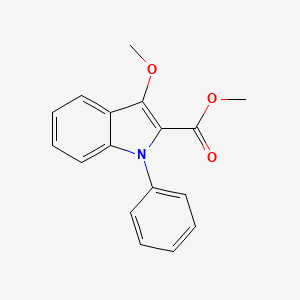
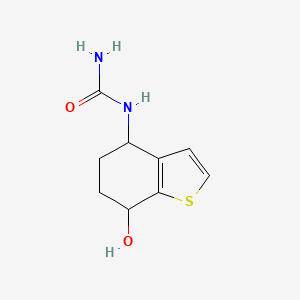
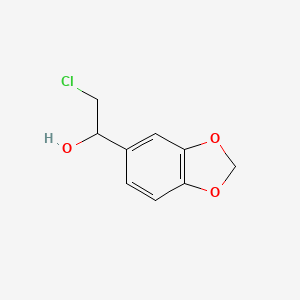
![[(4-Amino-3-nitrophenyl)sulfanyl]acetonitrile](/img/structure/B8603049.png)
